2-Chloro-6-methylbenzotrifluoride
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Overview
Description
2-Chloro-6-methylbenzotrifluoride is an organic compound with the molecular formula C8H6ClF3. It is also known by its IUPAC name, 1-chloro-3-methyl-2-(trifluoromethyl)benzene. This compound is characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties .
Scientific Research Applications
2-Chloro-6-methylbenzotrifluoride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and specialty chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methylbenzotrifluoride typically involves the chlorination of 2-methylbenzotrifluoride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or sulfuryl chloride, and the reaction is conducted at elevated temperatures to facilitate the chlorination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the initial synthesis of 2-methylbenzotrifluoride followed by chlorination. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and ensure the safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methylbenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form different reduced derivatives
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base and under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions
Major Products Formed
Substitution: Formation of various substituted benzotrifluoride derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced benzotrifluoride derivatives
Mechanism of Action
The mechanism of action of 2-Chloro-6-methylbenzotrifluoride involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzotrifluoride
- 2-Chloro-6-methylbenzaldehyde
- 2-Chloro-6-methylbenzonitrile
Uniqueness
2-Chloro-6-methylbenzotrifluoride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
1-chloro-3-methyl-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-3-2-4-6(9)7(5)8(10,11)12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFZWZZCMLHZDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592025 |
Source
|
Record name | 1-Chloro-3-methyl-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112641-25-5 |
Source
|
Record name | 1-Chloro-3-methyl-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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